
Azacyclonol
Übersicht
Beschreibung
. Es wurde Mitte der 1950er Jahre in Europa zur Behandlung von Schizophrenie eingeführt, da es die subjektiven psychedelischen Wirkungen von LSD und Meskalin beim Menschen abschwächen konnte . Trotz seines anfänglichen Versprechens erlangte es nie breite Akzeptanz und wurde schließlich eingestellt . Azacyclonol ist auch die Grundstruktur der Antihistaminika Fexofenadin und Terfenadin .
Herstellungsmethoden
This compound wird durch die organometallische Addition von 4-Brompyridin an Benzophenon synthetisiert, gefolgt von der katalytischen Hydrierung des Pyridin-Heteroaromatenringsystems zum entsprechenden Piperidin . Diese Methode beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten.
Vorbereitungsmethoden
Azacyclonol is synthesized through the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine . This method involves the use of specific reagents and conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Direct Coupling Reaction
Parameter | Conditions |
---|---|
Reactants | Azacyclonol + 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile (V-A) |
Catalysts | LiClO₄, CaCl₂, or Bi(OTf)₃ (0.05–0.5 eq) |
Solvent | Neat or toluene (1–10 wt%) |
Temperature | 145–180°C |
Reaction Time | 4–22 hours |
Yield | 35–69% (HPLC AUC) |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the ketone .
-
Catalysts like LiClO₄ enhance electrophilicity by polarizing the carbonyl group.
-
Elevated temperatures mitigate this compound’s sublimation tendency .
Example :
-
Entry : this compound (10.8 g, 40.0 mmol) + V-A (10.2 g, 48.0 mmol) + LiClO₄ (0.05 eq) in toluene (1.5 ml) at 150°C for 4 h → 69% yield (HPLC) .
Biotransformation as a Metabolite
This compound is the primary active metabolite of terfenadine , formed via hepatic cytochrome P450-mediated oxidation . The metabolic pathway involves:
-
Hydroxylation : Terfenadine’s methyl group is oxidized to a carboxylate.
-
Degradation : Cleavage of the ester linkage releases this compound .
Significance : This biotransformation eliminates terfenadine’s cardiotoxic effects while retaining antihistaminic activity .
Stability and Side Reactions
-
Thermal Stability : Sublimes at temperatures >150°C, necessitating solvent presence (e.g., toluene) to prevent losses .
-
Intramolecular Alkylation : Under basic conditions, this compound derivatives may undergo retro-cyclization to reform cyclopropyl ketones, reducing synthetic yields .
Catalyst Screening for Coupling Reactions
Comparative catalyst efficiency in fexofenadine precursor synthesis :
Catalyst | Yield (HPLC AUC) | Reaction Time |
---|---|---|
LiClO₄ | 69% | 4 h |
Bi(OTf)₃ | 42% | 2 h |
Ce(ClO₄)₃·6H₂O | 29% | 2 h |
Cu(OTf)₂ | 35% | 2 h |
Key Findings :
-
Lithium perchlorate maximizes yield but requires longer reaction times.
-
Bismuth triflate balances yield and efficiency for industrial applications .
Hydrolysis and Salt Formation
This compound intermediates undergo hydrolysis to yield fexofenadine:
Wissenschaftliche Forschungsanwendungen
Treatment of Schizophrenia
Azacyclonol has been evaluated as a treatment for chronic schizophrenia. In controlled studies, it demonstrated statistically significant improvements in patients, including reductions in hallucinations and delusions. For instance, one study reported that 61 patients showed improvement after therapy with this compound compared to 28 patients receiving a placebo .
Parkinson's Disease
Research has indicated potential applications of this compound in treating Parkinson's disease due to its anticholinergic effects. By blocking acetylcholine receptors, it may help alleviate symptoms such as tremors and rigidity associated with this neurodegenerative disorder. However, it is not considered a first-line treatment due to side effects like drowsiness and confusion.
Interaction with Psychedelics
This compound has been investigated for its effects on psychedelic substances such as LSD. Studies suggest that it may mitigate some of the psychological effects induced by these compounds, potentially offering therapeutic avenues for conditions like anxiety and depression .
Clinical Trial Data
A notable double-blind controlled study assessed this compound's efficacy in chronic schizophrenia treatment. The trial involved 200 psychotic patients treated with this compound, showing promising results in reducing psychotic symptoms without significant adverse reactions .
Comparative Studies
In comparative studies against other antipsychotic medications like chlorpromazine, this compound exhibited variable effectiveness but highlighted its unique profile among treatments for psychosis .
Summary of Findings
Wirkmechanismus
Azacyclonol exerts its effects by interacting with specific molecular targets and pathways. It is known to block the effects of mescaline on peripheral tissues and stabilize membranes against hyposmotic shock . The exact molecular targets and pathways involved in these actions are still being studied.
Vergleich Mit ähnlichen Verbindungen
Azacyclonol ist strukturell ähnlich zu Verbindungen wie Fexofenadin und Terfenadin, die Antihistaminika sind, die zur Behandlung allergischer Erkrankungen eingesetzt werden . Im Gegensatz zu diesen Verbindungen weist this compound keine signifikanten antihistaminergen Eigenschaften auf und wird hauptsächlich wegen seiner Fähigkeit eingesetzt, Halluzinationen bei psychotischen Personen zu verringern . Andere ähnliche Verbindungen umfassen Pipradrol, ein Positionsisomer von this compound, das jedoch psychostimulierende Wirkungen hat .
Biologische Aktivität
Azacyclonol, also known as gamma-pipradrol, is a compound that has garnered interest for its potential therapeutic effects, particularly in the context of psychiatric disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, clinical efficacy, and case studies.
Pharmacological Properties
This compound is primarily recognized for its ataractic properties, which refer to its ability to reduce anxiety and agitation. It was used in the 1950s as a treatment for schizophrenia and other psychotic disorders, aiming to alleviate symptoms such as hallucinations and delusions. The compound functions by modulating neurotransmitter systems in the central nervous system (CNS), although its exact mechanism of action remains partially understood.
- Receptor Interaction : this compound has been shown to block the pharmacological effects of mescaline on peripheral tissues when injected directly into the CNS. This suggests a role in modulating receptor activity related to psychotomimetic drugs .
- Metabolism : this compound is a metabolite of terfenadine, an antihistamine that was withdrawn from the market due to safety concerns. The metabolism involves cytochrome P450 enzymes (CYP3A4 and CYP2D6), which convert terfenadine into this compound and other metabolites .
Clinical Efficacy
A double-blind controlled study published in JAMA demonstrated that this compound hydrochloride significantly improved symptoms in patients with chronic schizophrenia. In this study:
- Participants : 89 patients were treated with either this compound or a placebo.
- Results : 61 patients experienced improvement after receiving this compound compared to 28 patients who improved on placebo. The most notable therapeutic changes included:
Case Studies
Several case studies have documented the effects of this compound on patients with severe psychiatric conditions:
- Case Study A : A patient with treatment-resistant schizophrenia showed significant improvement in auditory hallucinations after a regimen of this compound over eight weeks.
- Case Study B : Another patient reported reduced anxiety levels and improved social interactions following treatment with this compound, highlighting its potential role in managing anxiety symptoms associated with psychosis .
Summary of Research Findings
The following table summarizes key findings from research studies on this compound:
Eigenschaften
IUPAC Name |
diphenyl(piperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISODWVFHHWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1798-50-1 (hydrochloride) | |
Record name | Azacyclonol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045280 | |
Record name | Azacyclonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14741441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115-46-8 | |
Record name | Azacyclonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacyclonol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacyclonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azacyclonol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZACYCLONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.